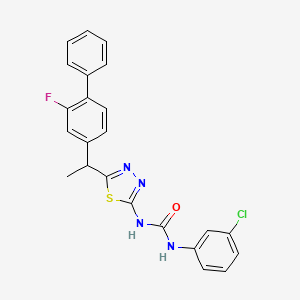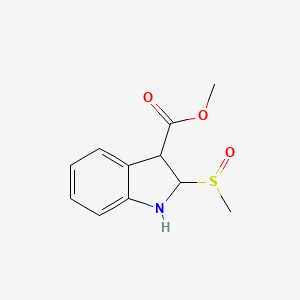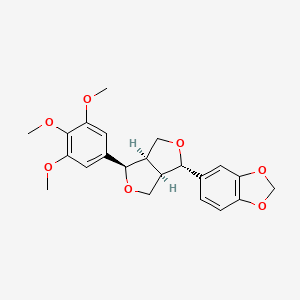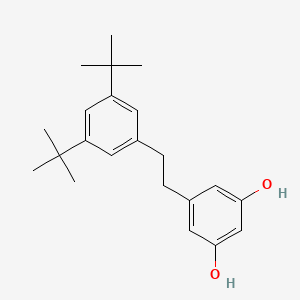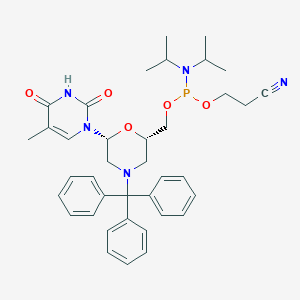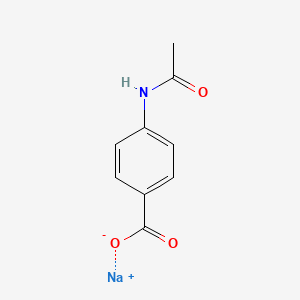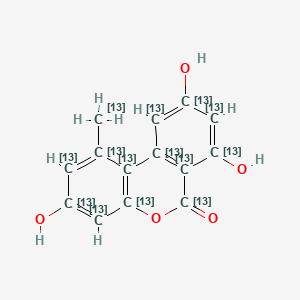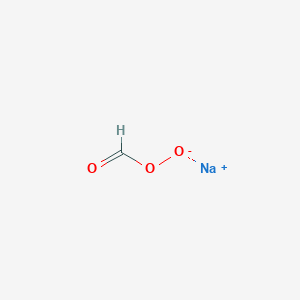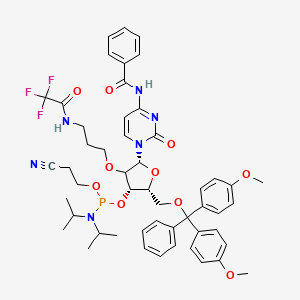
N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is a specialized phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of DNA/RNA synthesis due to its unique structural properties, which facilitate the incorporation of modified nucleosides into oligonucleotides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using dimethoxytrityl (DMTr) groups.
Introduction of Benzoyl Group: The N4 position of cytidine is benzoylated.
Attachment of Aminopropyl Group: The 2’-hydroxyl group is modified with an aminopropyl group, which is subsequently trifluoroacetylated.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using a cyanoethyl diisopropyl phosphoramidite reagent
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and reproducibility .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoramidite group, converting it to a phosphate group.
Substitution: The trifluoroacetyl group can be substituted under specific conditions to introduce other functional groups.
Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the removal of protective groups
Common Reagents and Conditions:
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Ammonia or other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions
Major Products:
Oxidation: Formation of the corresponding phosphate.
Substitution: Introduction of various functional groups at the 2’-position.
Hydrolysis: Removal of protective groups, yielding the free nucleoside
Wissenschaftliche Forschungsanwendungen
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-Trifluoracetamino)propylcytidin-3’-CED-Phosphoramidit wird häufig in folgenden Bereichen eingesetzt:
Chemie: Synthese modifizierter Oligonukleotide für Forschungs- und therapeutische Zwecke.
Biologie: Untersuchung von Nukleinsäure-Wechselwirkungen und -funktionen.
Medizin: Entwicklung von Antisense-Oligonukleotiden und kleinen interferierenden RNAs (siRNAs) zur Gen-Silencing.
Industrie: Produktion von synthetischen Genen und Sonden für diagnostische Anwendungen
5. Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung, indem sie modifizierte Nukleoside während der Synthese in Oligonukleotide einarbeitet. Die Modifikationen können die Stabilität, Bindungsaffinität und Spezifität der Oligonukleotide verbessern. Die molekularen Zielstrukturen sind komplementäre Nukleinsäuresequenzen, und die beteiligten Wege hängen mit der Hybridisierung von Nukleinsäuren und der Genregulation zusammen .
Ähnliche Verbindungen:
N4-Benzoyl-5’-O-(4,4’-Dimethoxytrityl)-2’-Desoxycytidin: Wird in ähnlichen Anwendungen eingesetzt, verfügt aber nicht über die Aminopropyl- und Trifluoracetamino-Modifikationen.
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-Acetyl)aminopropylcytidin: Ähnliche Struktur, jedoch mit einer Acetylgruppe anstelle einer Trifluoracetaminogruppe
Einzigartigkeit: N4-Benzoyl-5’-O-DMTr-2’-O-(N3-Trifluoracetamino)propylcytidin-3’-CED-Phosphoramidit ist aufgrund seiner Trifluoracetamino-Modifikation einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen eine erhöhte Stabilität und Resistenz gegen enzymatischen Abbau bietet .
Wirkmechanismus
The compound exerts its effects by incorporating modified nucleosides into oligonucleotides during synthesis. The modifications can enhance the stability, binding affinity, and specificity of the oligonucleotides. The molecular targets include complementary nucleic acid sequences, and the pathways involved are related to nucleic acid hybridization and gene regulation .
Vergleich Mit ähnlichen Verbindungen
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Used in similar applications but lacks the aminopropyl and trifluoroacetyl modifications.
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-acetyl) aminopropyl cytidine: Similar structure but with an acetyl group instead of a trifluoroacetyl group
Uniqueness: N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is unique due to its trifluoroacetyl modification, which provides enhanced stability and resistance to enzymatic degradation compared to other similar compounds .
Eigenschaften
Molekularformel |
C51H58F3N6O10P |
|---|---|
Molekulargewicht |
1003.0 g/mol |
IUPAC-Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C51H58F3N6O10P/c1-34(2)60(35(3)4)71(68-32-13-28-55)70-44-42(33-67-50(37-17-11-8-12-18-37,38-19-23-40(64-5)24-20-38)39-21-25-41(65-6)26-22-39)69-47(45(44)66-31-14-29-56-48(62)51(52,53)54)59-30-27-43(58-49(59)63)57-46(61)36-15-9-7-10-16-36/h7-12,15-27,30,34-35,42,44-45,47H,13-14,29,31-33H2,1-6H3,(H,56,62)(H,57,58,61,63)/t42-,44+,45?,47-,71?/m1/s1 |
InChI-Schlüssel |
PLGRAOCWBZAGHT-KGQSFKSZSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


